Tert-butyl 3-amino-2,4-dichlorobenzoate
Description
Tert-butyl 3-amino-2,4-dichlorobenzoate is a benzoate ester derivative featuring a tert-butyl ester group, an amino substituent at the 3-position, and chlorine atoms at the 2- and 4-positions of the aromatic ring. This structural configuration imparts distinct electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The tert-butyl group enhances lipophilicity and stability, while the electron-withdrawing chlorine atoms and electron-donating amino group create a polarized aromatic system, influencing reactivity in coupling or substitution reactions .
Properties
IUPAC Name |
tert-butyl 3-amino-2,4-dichlorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO2/c1-11(2,3)16-10(15)6-4-5-7(12)9(14)8(6)13/h4-5H,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYVTUOQGBXISS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C(=C(C=C1)Cl)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-amino-2,4-dichlorobenzoate typically involves the esterification of 3-amino-2,4-dichlorobenzoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The general reaction scheme is as follows:
3-amino-2,4-dichlorobenzoic acid+tert-butyl alcoholacid catalysttert-butyl 3-amino-2,4-dichlorobenzoate+water
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of the starting materials and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The amino group in tert-butyl 3-amino-2,4-dichlorobenzoate can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding nitro or nitroso derivatives under specific conditions.
Reduction Reactions: The compound can be reduced to form amine derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Reagents like potassium permanganate or nitric acid.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.
Major Products:
- Substituted benzoates
- Nitro or nitroso derivatives
- Amine derivatives
Scientific Research Applications
Chemistry: Tert-butyl 3-amino-2,4-dichlorobenzoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may be used in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials. It may also find applications in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-2,4-dichlorobenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amino and chlorine groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Chlorinated Benzoate Esters with Amino Substituents
Methyl 3-Amino-2,4-dichlorobenzoate (CAS 98968-66-2)
- Key Differences :
- The methyl ester group (vs. tert-butyl) reduces steric hindrance and increases solubility in polar solvents.
- Lower molecular weight (277.37 g/mol vs. ~293–363 g/mol for tert-butyl analogs) affects crystallinity and melting points.
- Similarity score of 0.91 to the target compound, indicating overlapping reactivity in amide bond formation but divergent stability profiles .
Methyl 3-Amino-2-chlorobenzoate (CAS 120100-15-4)
- Key Differences :
Tert-butyl Benzoate Derivatives with Heterocyclic Modifications
tert-butyl 4-((tert-butoxycarbonyl)amino)-2,6-dichloronicotinate (CAS 1044148-88-0)
- 2,6-Dichloro substitution (vs.
tert-butyl 4-aminobenzoate
- Key Differences: No chlorine substituents, leading to reduced electrophilicity and slower reaction kinetics in SNAr (nucleophilic aromatic substitution). Simpler structure reduces steric shielding of the amino group, increasing susceptibility to oxidation .
Complex Esters with Bicyclic or Triazine Systems
Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride (CAS EN300-330388)
- Key Differences :
tert-butyl 4-{[4-chloro-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]amino}benzoate
- Key Differences :
Data Table: Structural and Functional Comparison
| Compound Name | CAS Number | Molecular Weight (g/mol) | Key Substituents | Reactivity Profile |
|---|---|---|---|---|
| Tert-butyl 3-amino-2,4-dichlorobenzoate | Not Provided | ~293–363* | 2,4-Cl; 3-NH2; tert-butyl ester | Moderate SNAr, peptide coupling |
| Methyl 3-Amino-2,4-dichlorobenzoate | 98968-66-2 | 277.37 | 2,4-Cl; 3-NH2; methyl ester | High solubility, faster ester hydrolysis |
| tert-butyl 2,6-dichloronicotinate | 1044148-88-0 | 363.24 | 2,6-Cl; Boc-protected NH; pyridine | Enhanced H-bonding, asymmetric catalysis |
| Methyl 3-amino-2-chlorobenzoate | 120100-15-4 | 185.60 | 2-Cl; 3-NH2; methyl ester | Limited halogen interactions, lower stability |
*Estimated based on tert-butyl ester analogs .
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